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Compound of Interest

Compound Name: 5-Bromo-2-hydroxypyrimidine

Cat. No.: B017364

For Immediate Release

This technical whitepaper provides a comprehensive overview of the spectroscopic properties
of 5-Bromo-2-hydroxypyrimidine (CAS No: 38353-06-9), a key intermediate in
pharmaceutical and fine chemical synthesis. This document is intended for researchers,
scientists, and professionals in drug development and materials science, offering a centralized
resource for its structural and analytical data.

Introduction

5-Bromo-2-hydroxypyrimidine, with the molecular formula C4H3BrN20, is a pyrimidine
derivative of significant interest in organic synthesis.[1][2] Its utility as a building block
necessitates a thorough understanding of its spectroscopic characteristics for quality control
and reaction monitoring. This guide details the Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for this compound, alongside the experimental
protocols for data acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for 5-Bromo-2-hydroxypyrimidine,
summarized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the molecular structure of 5-Bromo-2-
hydroxypyrimidine. The expected chemical shifts are influenced by the electronegativity of
the bromine atom and the electron-withdrawing nature of the pyrimidine ring.

Table 1: *H NMR Spectroscopic Data (Predicted)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.5 Singlet 2H H-4, H-6
~12.0 Broad Singlet 1H OH

Note: Predicted values are based on the analysis of similar pyrimidine structures.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (o, ppm) Assignment
~160 C-2

~158 C-4,C-6
~105 C-5

Note: Predicted values are based on the analysis of similar pyrimidine structures.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The
spectrum of 5-Bromo-2-hydroxypyrimidine is expected to show characteristic absorption
bands for the hydroxyl, amine, and aromatic C-H bonds, as well as the C=0 and C-Br bonds.

Table 3: IR Absorption Peaks
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Wavenumber (cm~?) Intensity Assignment
3400-3200 Strong, Broad O-H Stretch
3100-3000 Medium Aromatic C-H Stretch
1700-1650 Strong C=0 Stretch (Amide)
~1600 Medium C=C Stretch (Aromatic)
700-600 Medium C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound. The presence of bromine with its characteristic isotopic distribution (7°Br and &!Br in
an approximate 1:1 ratio) will result in a distinctive M and M+2 pattern in the mass spectrum.

Table 4: Mass Spectrometry Data

miz Relative Intensity (%) Assighment
174/176 ~1:1 [M]*, [M+2]*
95 High [M - Br - H]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:
e Weigh 5-10 mg of purified 5-Bromo-2-hydroxypyrimidine.

e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds) in a5 mm NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing may be applied.
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'H NMR Data Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-64, adjusted for optimal signal-to-noise ratio.

Reference: The residual solvent peak is used for chemical shift referencing.

13C NMR Data Acquisition:

Spectrometer: Same as for *H NMR.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

Reference: The solvent peak is used for chemical shift referencing.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of 5-Bromo-2-hydroxypyrimidine with approximately 100-200 mg
of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

o The mixture should be a fine, homogeneous powder.
o Transfer the powder to a pellet-forming die.

e Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

Data Acquisition:
e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

e Scan Range: Typically 4000-400 cm~1.
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e Background: A spectrum of a pure KBr pellet is recorded as the background and subtracted
from the sample spectrum.

Mass Spectrometry

Sample Introduction and lonization (Electron lonization - EI):

e The sample is introduced into the ion source via a direct insertion probe or as the eluent from
a gas chromatograph (for GC-MS).

e The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.

Data Acquisition:
e Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

e Mass Range: Scanned over a range appropriate for the expected molecular weight and
fragments (e.g., m/z 40-300).

Logical Relationships and Workflows

The characterization of 5-Bromo-2-hydroxypyrimidine follows a logical workflow to ensure its
identity and purity.
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A generalized workflow for the synthesis and spectroscopic characterization of chemical
compounds.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource
for the analysis of 5-Bromo-2-hydroxypyrimidine. Accurate and consistent application of
these analytical techniques is crucial for ensuring the quality and reliability of this important
chemical intermediate in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 5-Bromo-2-
hydroxypyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017364#spectroscopic-data-nmr-ir-mass-spec-of-5-
bromo-2-hydroxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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